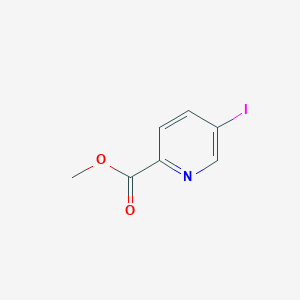

Methyl 5-iodopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETAXCDWNFMFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627235 | |

| Record name | Methyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41960-44-5 | |

| Record name | Methyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-iodopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-iodopicolinate from Picolinic Acid

Foreword

Methyl 5-iodopicolinate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine core functionalized with both an iodo-substituent and a methyl ester, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant biological activity. The presence of the iodine atom at the 5-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide offers a comprehensive, in-depth exploration of a robust and reproducible synthetic pathway to this compound, commencing from the readily available starting material, picolinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step experimental protocol but also the underlying mechanistic rationale for each transformation.

Synthetic Strategy Overview

The synthesis of this compound from picolinic acid is most effectively achieved through a four-step reaction sequence. This pathway has been designed for its logical flow, utilization of well-established chemical transformations, and the commercial availability of the required reagents. The overall strategy involves:

-

Esterification: The initial step is the conversion of the carboxylic acid functionality of picolinic acid into its corresponding methyl ester, methyl picolinate.

-

Electrophilic Nitration: The subsequent step introduces a nitro group onto the pyridine ring via an electrophilic aromatic substitution reaction. The electronic properties of the pyridine ring and the ester group direct the incoming nitro group to the 5-position, yielding methyl 5-nitropicolinate.

-

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, affording methyl 5-aminopicolinate. This transformation is crucial as it sets the stage for the introduction of the iodine atom.

-

Sandmeyer Iodination: The final step involves the conversion of the amino group into an iodo group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of Picolinic Acid to Methyl Picolinate

The initial esterification of picolinic acid is a fundamental transformation to protect the carboxylic acid and increase the solubility of the molecule in organic solvents for subsequent reactions. The use of thionyl chloride followed by the addition of methanol is a highly efficient method for this purpose.

Reaction Scheme:

Table of Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 20.0 g | 0.162 |

| Thionyl Chloride | SOCl₂ | 118.97 | 60 mL | 0.822 |

| Methanol | CH₃OH | 32.04 | 500 mL | - |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Saturated NaHCO₃ solution | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hexanes | - | - | As needed | - |

Step-by-Step Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet, add picolinic acid (20.0 g, 0.162 mol).

-

Carefully add thionyl chloride (60 mL, 0.822 mol) to the flask.

-

Heat the reaction mixture to 70-75 °C and stir for 4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add toluene (100 mL) and then slowly add methanol (500 mL) dropwise while stirring in an ice bath to manage the exothermic reaction.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl picolinate.

-

The product can be purified by vacuum distillation to yield a colorless oil.

Mechanistic Rationale:

Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the departure of a chloride ion. This is followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The subsequent addition of methanol results in a nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by the elimination of HCl to yield the methyl ester.

Step 2: Nitration of Methyl Picolinate to Methyl 5-Nitropicolinate

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The ester group is a deactivating group and a meta-director. In the context of the pyridine ring, the nitrogen atom is also deactivating. The combination of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 5-position.[1][2]

Reaction Scheme:

Table of Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Picolinate | C₇H₇NO₂ | 137.14 | 13.7 g | 0.100 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 60 mL | - |

| Fuming Nitric Acid | HNO₃ | 63.01 | 20 mL | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - |

| Saturated NaHCO₃ solution | - | - | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Step-by-Step Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (60 mL) to 0 °C in an ice-salt bath.

-

Slowly add methyl picolinate (13.7 g, 0.100 mol) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Slowly add fuming nitric acid (20 mL) dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-nitropicolinate as a solid.[3]

Mechanistic Rationale:

Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The π-system of the pyridine ring of methyl picolinate then acts as a nucleophile, attacking the nitronium ion. The resulting arenium ion intermediate is stabilized by resonance. The deactivating nature of both the ring nitrogen and the meta-directing ester group favors attack at the 5-position. A base (HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Step 3: Reduction of Methyl 5-Nitropicolinate to Methyl 5-Aminopicolinate

The reduction of the nitro group to an amine is a common and crucial step in the synthesis of many pharmaceuticals. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Table of Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-Nitropicolinate | C₇H₆N₂O₄ | 182.13 | 18.2 g | 0.100 |

| Palladium on Carbon (10%) | Pd/C | - | 1.8 g | - |

| Methanol | CH₃OH | 32.04 | 200 mL | - |

| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |

| Celite® | - | - | As needed | - |

Step-by-Step Protocol:

-

To a 500 mL flask, add methyl 5-nitropicolinate (18.2 g, 0.100 mol) and methanol (200 mL).

-

Carefully add 10% palladium on carbon (1.8 g) to the solution.

-

The flask is then fitted with a hydrogen balloon and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield methyl 5-aminopicolinate, which is often used in the next step without further purification.[4][5]

Mechanistic Rationale:

The reduction of the nitro group on a palladium catalyst surface involves the chemisorption of both the nitro compound and hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced until the final amine is formed.

Step 4: Sandmeyer Iodination of Methyl 5-Aminopicolinate to this compound

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups, including halides.[6][7][8] The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme:

Caption: Mechanism of the Sandmeyer Iodination reaction.

Table of Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-Aminopicolinate | C₇H₈N₂O₂ | 152.15 | 15.2 g | 0.100 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.110 |

| Potassium Iodide | KI | 166.00 | 20.0 g | 0.120 |

| Water | H₂O | 18.02 | As needed | - |

| Sodium Thiosulfate solution | Na₂S₂O₃ | 158.11 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Step-by-Step Protocol:

-

In a 500 mL flask, dissolve methyl 5-aminopicolinate (15.2 g, 0.100 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (50 mL) by cooling in an ice bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.110 mol) in water (30 mL) and cool to 0 °C.

-

Slowly add the cold sodium nitrite solution to the solution of the amine, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In another flask, dissolve potassium iodide (20.0 g, 0.120 mol) in water (50 mL).

-

Slowly add the diazonium salt solution to the potassium iodide solution with stirring.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Characterization of Intermediates and Final Product

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following table summarizes the expected NMR spectral data.

Table of Expected ¹H and ¹³C NMR Data (in CDCl₃):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl Picolinate | ~8.7 (d, 1H), ~8.1 (d, 1H), ~7.8 (t, 1H), ~7.4 (t, 1H), ~3.9 (s, 3H) | ~165, ~150, ~148, ~137, ~127, ~125, ~53 |

| Methyl 5-Nitropicolinate | ~9.4 (d, 1H), ~8.6 (dd, 1H), ~8.3 (d, 1H), ~4.0 (s, 3H) | ~163, ~152, ~148, ~145, ~132, ~124, ~54 |

| Methyl 5-Aminopicolinate | ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.0 (dd, 1H), ~4.0 (br s, 2H), ~3.9 (s, 3H) | ~166, ~148, ~145, ~140, ~122, ~118, ~52 |

| This compound | ~8.8 (d, 1H), ~8.2 (dd, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H) | ~164, ~155, ~150, ~145, ~128, ~90, ~53 |

Safety and Handling Precautions

This synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂).[6][9][10][11] Handle with extreme care under anhydrous conditions.

-

Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe burns. Always add acid to water, never the other way around.

-

Sodium Nitrite: Toxic if swallowed and an oxidizing agent.[8][12][13] Contact with combustible materials may cause fire.

-

Potassium Iodide: Harmful if swallowed and causes skin and eye irritation.[7][14]

-

Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The four-step synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from picolinic acid. Each step utilizes well-understood and high-yielding chemical transformations. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for application in their drug discovery and development programs.

References

- 1. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. Methyl 5-nitropicolinate | 29682-14-2 | EBA68214 [biosynth.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. scienceopen.com [scienceopen.com]

- 11. youtube.com [youtube.com]

- 12. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Methyl 5-Iodopicolinate: Properties, Stability, and Synthetic Utility

Foreword

Methyl 5-iodopicolinate has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with an iodo group and a methyl ester, provides a versatile platform for constructing complex molecular architectures. The strategic placement of the iodine atom at the 5-position renders it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 2-position offers a handle for subsequent functional group transformations. This guide offers an in-depth analysis of the chemical properties, stability profile, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this reagent in their work.

Core Chemical and Physical Properties

This compound is a solid at room temperature, and its identity is defined by a specific set of physicochemical properties.[1] A comprehensive understanding of these characteristics is fundamental for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | methyl 5-iodo-2-pyridinecarboxylate | |

| CAS Number | 41960-44-5 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [3] |

| InChI Key | QETAXCDWNFMFCM-UHFFFAOYSA-N | [1] |

| SMILES Code | O=C(OC)C1=NC=C(I)C=C1 | [2] |

graph "Methyl_5_iodopicolinate_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; I [label="I", pos="-2.6,-2.8!"]; C_ester [label="C", pos="2.4,0!"]; O_double [label="O", pos="3.4,0.7!"]; O_single [label="O", pos="2.4,-1.4!"]; C_methyl [label="CH₃", pos="3.6,-2.1!"]; // Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- I; C2 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl;

}

Caption: Molecular Structure of this compound.

Stability, Storage, and Handling

The utility of any chemical reagent is intrinsically linked to its stability. For this compound, considerations for thermal, photo, and hydrolytic degradation are paramount for ensuring its integrity and achieving reproducible experimental outcomes.

Recommended Storage

To maintain its chemical purity, this compound should be stored under controlled conditions. Commercial suppliers recommend storing the compound in a refrigerator at 2-8°C, under an inert atmosphere, and protected from light.[1][2][3] These conditions mitigate the risks of thermal decomposition, photo-degradation, and hydrolysis.

Key Stability Considerations

-

Photostability : Aromatic iodides are known to be sensitive to light. The energy from UV or even visible light can be sufficient to induce cleavage of the C-I bond, generating radical species. This can lead to discoloration and the formation of impurities over time. Therefore, storing the compound in amber vials or in the dark is a critical precaution.[2]

-

Hydrolytic Stability : The methyl ester functional group is susceptible to hydrolysis.

-

Base-Catalyzed Hydrolysis : This is the most common method for cleaving methyl esters, typically using alkali metal hydroxides (like LiOH or NaOH) in a mixture of water and an organic solvent such as methanol or THF.[6] The reaction is generally efficient but is dependent on the substrate's tolerance to basic conditions.

-

Acid-Catalyzed Hydrolysis : While possible, acid-catalyzed hydrolysis is also a viable pathway for converting the ester to the corresponding carboxylic acid.[7]

-

Neutral Stability : Under neutral aqueous conditions at room temperature, methyl esters are generally stable.[8] However, the presence of plasma esterases can lead to rapid metabolic hydrolysis, a factor of consideration in drug development.[9] Among linear homologous esters, methyl esters often exhibit the highest metabolic stability.[9]

-

Caption: Key stability considerations for this compound.

Safety and Handling

This compound is associated with specific health hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Recommended Handling Procedures:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][14]

-

Skin : Wash off with soap and plenty of water.[12]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[12][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12][14]

-

Reactivity Profile and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the ester group activates the C-I bond, making it an excellent substrate for oxidative addition to a palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of this reagent's utility, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

-

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne to form arylalkynes, a common motif in pharmaceuticals and materials. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base.[15][16] The mild reaction conditions make it highly valuable for the synthesis of complex molecules.[15]

-

Buchwald-Hartwig Amination : This powerful method enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[17] The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in drug discovery.[17][18]

-

Suzuki Coupling : Although specific examples with this compound are not detailed in the provided results, the Suzuki reaction is a highly probable and efficient transformation for this substrate. It involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Transformations of the Ester Group

The methyl ester at the 2-position serves as a versatile functional handle for further molecular elaboration.

-

Hydrolysis : As previously discussed, the ester can be readily hydrolyzed to the corresponding 5-iodopicolinic acid. This carboxylic acid can then be used in amide couplings, further esterifications, or other standard transformations.

-

Amidation : The methyl ester can be directly converted to an amide by heating with a primary or secondary amine, often with a catalyst, in a process known as aminolysis.

Experimental Protocol: Sonogashira Coupling

This section provides a representative, self-validating protocol for the Sonogashira coupling of this compound with an alkyne, based on established methodologies.[16][19] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize Methyl 5-(phenylethynyl)picolinate.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous, degassed Tetrahydrofuran (THF)

Rationale for Reagent Selection:

-

Catalyst System : PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the co-catalyst that facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[20]

-

Base : Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves to scavenge the HI generated during the reaction, driving the equilibrium forward.[16]

-

Solvent : Anhydrous and degassed THF is used to prevent quenching of the catalyst and reagents by water or oxygen, which can deactivate the catalytic cycle.

Step-by-Step Procedure:

-

Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

-

Atmosphere Exchange : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).

-

Reaction Execution : Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 5-(phenylethynyl)picolinate.

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

References

- 1. This compound | 41960-44-5 [sigmaaldrich.com]

- 2. 41960-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 41960-44-5 [sigmaaldrich.com]

- 4. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 8. Methyl Esters [organic-chemistry.org]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. irl.umsl.edu [irl.umsl.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of 4-Anilino-1-benzylpiperidine (CAS 1155-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-1-benzylpiperidine, also known by its CAS number 1155-56-2, is a tertiary amine of significant interest in the fields of pharmaceutical sciences and forensic chemistry. Structurally, it features a central piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an anilino group. This compound is recognized primarily as a critical intermediate in the synthesis of various phenylpiperidine-based opioids, most notably as a precursor and a known impurity in the illicit synthesis of fentanyl and its analogues.[1][2] Its presence in seized drug samples can provide valuable intelligence for law enforcement and forensic laboratories regarding the synthetic route employed.

This technical guide provides an in-depth exploration of the spectroscopic data of 4-anilino-1-benzylpiperidine. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the rationale behind the analytical techniques, the interpretation of the resulting spectra, and the practical applications of this information in a research and development or forensic context. The protocols and interpretations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure of 4-anilino-1-benzylpiperidine is fundamental to interpreting its spectroscopic data. The key structural features include:

-

A Saturated Heterocyclic Core: The piperidine ring, which typically adopts a chair conformation to minimize steric strain.

-

Two Aromatic Systems: A benzyl group and an anilino group, which will give rise to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR and UV spectroscopy.

-

Secondary Amine Linkage: The N-H bond of the anilino group will have a distinct spectroscopic signature, particularly in IR spectroscopy.

-

Tertiary Amine Center: The nitrogen atom within the piperidine ring, which influences the chemical environment of adjacent protons.

These features create a unique electronic and steric environment that is reflected in the compound's interaction with various forms of electromagnetic radiation, providing a distinct "fingerprint" for identification and characterization.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification of 4-anilino-1-benzylpiperidine, providing information about its molecular weight and fragmentation pattern. Electron Ionization (EI) is a common method used for the analysis of this type of compound.

Key Fragmentation Pathways:

The fragmentation of 4-anilino-1-benzylpiperidine under EI conditions is predictable and yields characteristic ions. The major fragmentation patterns observed are:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the piperidine ring and the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.

-

Piperidine Ring Fragmentation: Cleavage of the piperidine ring can also occur. A significant fragment is often observed at m/z 173 , corresponding to the loss of the aniline group from the molecular ion. Another prominent peak at m/z 172 can arise from the subsequent loss of a hydrogen atom.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-anilino-1-benzylpiperidine is prepared in a suitable volatile solvent such as methanol or dichloromethane.

-

GC Separation: A small volume (typically 1 µL) of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar dimethylpolysiloxane column). The oven temperature is programmed to ramp from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C) to ensure good separation and peak shape.

-

MS Detection: The eluent from the GC column is directed into the ion source of a mass spectrometer. For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a mass range of, for example, m/z 40-500.

Data Interpretation Workflow:

Caption: Workflow for GC-MS analysis of 4-anilino-1-benzylpiperidine.

Summary of Mass Spectrometry Data:

| Ion | m/z | Proposed Structure | Significance |

| [M]⁺ | 266 | [C₁₈H₂₂N₂]⁺ | Molecular Ion |

| [M-C₇H₇]⁺ | 175 | [C₁₁H₁₅N₂]⁺ | Loss of benzyl group |

| [C₁₂H₁₇N]⁺ | 173 | Fragment from piperidine ring | Characteristic Fragment |

| [C₁₂H₁₆N]⁺ | 172 | Fragment from piperidine ring | Characteristic Fragment |

| [C₇H₇]⁺ | 91 | [C₇H₇]⁺ | Benzyl Cation (often base peak) |

Note: This data is based on typical fragmentation patterns for this class of compounds and supported by forensic laboratory findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons (δ 6.5-7.5 ppm): Protons on both the anilino and benzyl aromatic rings will resonate in this region. The five protons of the benzyl group will likely appear as a multiplet, while the five protons of the anilino group will show a more complex pattern due to the influence of the amine substituent.

-

Benzyl CH₂ (δ ~3.5 ppm): The two protons of the benzyl methylene group are expected to appear as a singlet.

-

Piperidine Protons (δ 1.5-3.0 ppm): The protons on the piperidine ring will have complex splitting patterns due to their diastereotopic nature and coupling to each other. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded compared to the protons at positions 3 and 5. The proton at position 4 will be a multiplet.

-

Amine N-H (variable): The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons (δ 110-150 ppm): At least six distinct signals are expected for the aromatic carbons of the two rings.

-

Benzyl CH₂ (δ ~63 ppm): The carbon of the benzyl methylene group.

-

Piperidine Carbons (δ 30-60 ppm): Three signals are expected for the piperidine ring carbons (C2/C6, C3/C5, and C4).

-

C4 Carbon (δ ~50-60 ppm): The carbon bearing the anilino group will be shifted downfield compared to the other piperidine carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Rationale for Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and generally provides good signal resolution.

-

High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretch (around 3400 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the secondary amine in the anilino group.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Peaks in this region confirm the presence of the aromatic rings.

-

Aliphatic C-H Stretch (2800-3000 cm⁻¹): Absorptions from the C-H bonds of the piperidine and benzyl methylene groups.

-

C=C Aromatic Ring Stretch (1500-1600 cm⁻¹): A series of sharp peaks characteristic of the aromatic rings.

-

C-N Stretch (1250-1350 cm⁻¹): Stretching vibrations of the C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Self-Validation:

The combination of a sharp N-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches provides a highly confident, self-validating identification of the key functional groups in 4-anilino-1-benzylpiperidine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophores.

Expected Absorption Maxima (λ_max):

-

λ_max ~249 nm and 296 nm: These absorptions are characteristic of the π → π* transitions within the substituted benzene rings.[2]

Conclusion

The spectroscopic analysis of 4-anilino-1-benzylpiperidine (CAS 1155-56-2) provides a unique and definitive fingerprint for its identification and characterization. Mass spectrometry reveals its molecular weight and a predictable fragmentation pattern, with the benzyl cation at m/z 91 being a key indicator. NMR spectroscopy, by analogy to closely related structures, can elucidate the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of essential functional groups, including the secondary amine and aromatic rings. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic systems.

For scientists in drug development, this data is crucial for confirming the identity and purity of synthetic intermediates. For forensic chemists, the spectroscopic signature of 4-anilino-1-benzylpiperidine serves as a vital piece of evidence in the analysis of illicitly produced fentanyl, aiding in the determination of synthetic pathways and the profiling of seized materials. The integrated application of these spectroscopic techniques, guided by a sound understanding of the underlying chemical principles, ensures the trustworthiness and scientific integrity of the analytical results.

References

A Senior Application Scientist's Guide to Methyl 5-iodopicolinate: Commercial Availability, Purity Assessment, and Purification Strategies

Foreword

Methyl 5-iodopicolinate stands as a critical heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry. Its substituted pyridine scaffold is a key pharmacophore in the development of novel therapeutics.[1] The successful outcome of multi-step syntheses and the reliability of biological screening data are fundamentally dependent on the quality of such starting materials. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this compound, rigorously assessing its purity, and implementing effective purification protocols when necessary. We move beyond simple procedures to explain the underlying chemical principles, ensuring a robust and reproducible approach to quality control in the laboratory.

Commercial Availability and Initial Assessment

This compound (CAS No. 41960-44-5) is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks.[2][3][4] It is typically sold as a solid, with purity levels commonly ranging from 95% to over 98%. While this purity is sufficient for some initial screening applications, it often falls short of the stringent requirements for late-stage development or complex synthetic routes where minor impurities can lead to significant side reactions or downstream purification challenges.

| Supplier Type | Typical Purity Grade | Physical Form | Common Packaging |

| Large Chemical Aggregators (e.g., Sigma-Aldrich) | 95-97%[5] | Solid (Powder/Crystalline) | 1g, 5g, 10g |

| Specialized Building Block Suppliers (e.g., BLD Pharm, Iodo Chemical) | ≥98%[2][3][4] | Solid (Powder/Crystalline) | 250mg, 1g, 5g, Bulk Inquiry |

Initial Handling and Storage: Upon receipt, the material should be stored in a dark, inert atmosphere, typically at refrigerated temperatures (2-8°C), as specified by most suppliers.[2] This precaution minimizes potential degradation from light or reaction with atmospheric moisture.

Purity Verification: A Multi-Technique Approach

Relying solely on the supplier's Certificate of Analysis (CoA) is inadvisable for critical applications. Independent verification is paramount. A robust purity assessment workflow integrates chromatographic separation with structural confirmation techniques.

Workflow for Purity Verification

The following diagram outlines a logical workflow for assessing a newly acquired batch of this compound.

Caption: Purity verification workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity analysis, offering high resolution to separate the main compound from potential impurities.[6] For a substituted pyridine like this compound, a reversed-phase method is most effective.

Expertise Behind the Protocol:

-

Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic pyridine ring through non-polar interactions.[6]

-

Mobile Phase (Buffered): Pyridine derivatives contain a basic nitrogen atom. Using a buffered mobile phase (e.g., with phosphate or acid) ensures that the protonation state of the molecule is consistent, preventing peak tailing and providing sharp, symmetrical peaks for accurate integration.[7][8]

-

Gradient Elution: A gradient from a more aqueous to a more organic mobile phase is employed to ensure the timely elution of both polar impurities (e.g., hydrolyzed picolinic acid) and non-polar impurities, providing a comprehensive impurity profile in a single run.[6]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: Standard HPLC system with a UV detector (PDA or variable wavelength).[6]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

NMR Spectroscopy

While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable structural confirmation and identifies impurities.[9]

-

¹H NMR: The proton NMR spectrum is expected to be clean and show characteristic signals. For this compound, one would anticipate:

-

A singlet around 3.9-4.0 ppm corresponding to the three methyl ester protons (-OCH₃).[10]

-

Three distinct signals in the aromatic region (typically 7.5-9.0 ppm) for the three protons on the pyridine ring. The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants will confirm the 5-iodo substitution pattern.

-

-

¹³C NMR: The carbon NMR provides further structural confirmation.

-

Identifying Impurities: The presence of unexpected peaks can indicate impurities. For example, a broad singlet in the 10-12 ppm region might suggest the presence of the hydrolyzed carboxylic acid (5-iodopicolinic acid). Residual starting materials or regioisomers would also present their own unique sets of signals.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₆INO₂), the expected molecular weight is 263.03 g/mol .[3] An LC-MS analysis is particularly powerful, coupling the separation power of HPLC with the definitive mass identification of MS, allowing for the assignment of molecular weights to impurity peaks observed in the chromatogram.

Purification Strategy: Recrystallization

If the verified purity of the commercial material is insufficient, purification is necessary. For a solid compound like this compound, recrystallization is the most common and effective laboratory-scale purification technique.[11][12]

The Principle of Recrystallization: This technique leverages the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[11] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[12][13]

Recrystallization Workflow

References

- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 41960-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. 41960-44-5 | this compound - Moldb [moldb.com]

- 4. iodochem.com [iodochem.com]

- 5. This compound | 41960-44-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of Methyl 5-iodopicolinate

Introduction

Methyl 5-iodopicolinate is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique structure, featuring an iodine atom on the pyridine ring, makes it a valuable precursor for introducing specific functionalities through cross-coupling reactions. However, as with many specialized reagents, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety protocols and data. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who may handle this compound. The protocols herein are designed to foster a self-validating system of safety, where the rationale behind each step is understood, promoting a culture of proactive risk mitigation.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its irritant properties and acute toxicity.

GHS Pictogram:

(GHS07)[3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Selected): [3][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Summary of Hazards

| Hazard Class | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |

| (Single Exposure) | (Respiratory tract) |

Toxicological Profile: Understanding the Risks

While comprehensive toxicological data for many specialized research chemicals are limited, the GHS classification points to specific acute hazards. The toxicological properties of this compound have not been fully investigated.[6][7] Therefore, it is crucial to treat the compound with a high degree of caution, assuming it may have unknown adverse effects.

-

Acute Effects: The primary health risks from short-term exposure are irritation to the skin, eyes, and respiratory system.[4][6] Ingestion is harmful and may lead to gastrointestinal irritation.[4]

-

Chronic Effects: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound.[6] In the absence of data, it is prudent to minimize exposure to the lowest achievable levels.

The causality for irritation is likely linked to the reactivity of the halogenated pyridine ring system, a common feature in many biologically active and sometimes irritant molecules.

Chemical and Physical Properties

A clear understanding of the physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| IUPAC Name | methyl 5-iodo-2-pyridinecarboxylate | [3] |

| CAS Number | 41960-44-5 | [3] |

| Molecular Formula | C₇H₆INO₂ | |

| Molecular Weight | 263.03 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 14 - 16 °C / 57.2 - 60.8 °F (Note: May be a low melting solid) | |

| Boiling Point | 95 °C / 203 °F @ 1 hPa | [4][6] |

| Flash Point | 103 °C / 217.4 °F (Closed Cup) | [4][6] |

| Solubility | No information available | [4][6] |

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safely handling this compound. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

-

Ventilation: All work with this compound, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][8]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation.[4][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[5][6] Respirator use must be in accordance with a formal respiratory protection program.

Workflow for Donning and Doffing PPE

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active and you are wearing the correct PPE. Read the Safety Data Sheet (SDS) thoroughly.

-

Work Area: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: As this compound is a solid, avoid creating dust.[5] Use a spatula to carefully transfer the required amount to a tared container inside the fume hood.

-

Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: After use, ensure the container is tightly sealed.[6][9] Decontaminate the spatula and any other equipment used.

-

Cleanup: Wipe down the work area with an appropriate solvent and dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly after removing gloves.[5][6]

Storage Requirements

Proper storage is critical for both safety and chemical stability.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Several suppliers recommend refrigeration (2-8°C or 4°C).[3][5][10]

-

Atmosphere: For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][10]

-

Location: Store locked up or in an area accessible only to qualified personnel.[11] Keep away from heat, sparks, and open flames.[9]

Incompatible Materials

To prevent hazardous reactions, segregate this compound from:

First-Aid and Emergency Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.

-

Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]

-

Skin Contact: IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6][11]

-

Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][6][11]

-

Ingestion: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][11]

Note to Physician: Treat symptomatically.[6]

Spill Response Workflow

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[6]

-

Classification: this compound must be disposed of as hazardous chemical waste. Do not empty into drains or release into the environment.[5]

-

Procedure: Collect waste material and contaminated items (e.g., gloves, bench paper) in a suitable, labeled, and sealed container.[9]

-

Iodinated Compounds: Organic iodine compounds can present unique disposal challenges.[12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal.[5][13] The formation of persistent organic pollutants is a concern, and specialized disposal methods like high-temperature incineration may be required.

Conclusion

This compound is a valuable reagent whose utility in scientific research demands a commensurate level of respect for its potential hazards. By integrating the principles of GHS classification, engineering controls, appropriate PPE, and strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. The foundation of a safe laboratory environment is not merely following rules, but understanding the causality behind them. This guide serves as a technical framework to empower scientists to handle this compound responsibly and safely, ensuring both personal safety and the integrity of their research.

References

- 1. mu.edu.sa [mu.edu.sa]

- 2. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41960-44-5 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. This compound CAS#: 41960-44-5 [m.chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. collectandrecycle.com [collectandrecycle.com]

Core Topic: Solubility Profile of Methyl 5-iodopicolinate in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical, often challenging, physicochemical property that dictates the developability and ultimate bioavailability of a new chemical entity (NCE).[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate's solubility profile is not merely academic; it is a foundational pillar of successful formulation and preclinical assessment. This guide provides an in-depth examination of the solubility of Methyl 5-iodopicolinate, a key heterocyclic building block in medicinal chemistry. We will move beyond simple data reporting to explore the causal relationships between solvent properties and solute behavior, present a robust, self-validating experimental protocol for solubility determination, and discuss the strategic implications of the resulting solubility data in the context of drug discovery.

The Strategic Imperative of Solubility in Drug Discovery

In modern drug discovery, the mantra "fail early, fail cheap" underscores the need to identify and discard problematic compounds before they consume significant resources.[4][5] After pharmacological potency, solubility is arguably the most important characteristic of a drug candidate.[1] A compound with poor solubility presents numerous downstream challenges:

-

Compromised Bioassays: Insoluble compounds can precipitate in assay media, leading to inaccurate and unreliable potency measurements.[2]

-

Low Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][3] Insufficient solubility is a primary cause of poor oral bioavailability.

-

Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble drug requires complex and costly formulation strategies.[3][5]

Therefore, characterizing the solubility of an NCE like this compound in a range of relevant organic solvents is a critical first step. This data informs solvent selection for synthesis, purification, and, most importantly, provides early insights into its potential behavior in biological systems and formulation matrices.

Physicochemical Profile: this compound

To understand the solubility of a compound, we must first understand the molecule itself.

-

IUPAC Name: methyl 5-iodo-2-pyridinecarboxylate

-

CAS Number: 41960-44-5

-

Molecular Formula: C₇H₆INO₂

-

Molecular Weight: 263.03 g/mol

-

Structure:

Structural Analysis for Solubility Prediction: The structure of this compound presents several features that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity.

-

Ester Group (-COOCH₃): The ester is polar and can act as a hydrogen bond acceptor.

-

Iodine Atom: The large, nonpolar iodine atom contributes to the molecule's lipophilicity and molecular weight.

This combination of a polar heterocyclic core with a lipophilic substituent suggests that this compound is a moderately polar compound. The general principle of "like dissolves like" predicts that its solubility will be highest in solvents of intermediate polarity and lower in highly nonpolar solvents (like hexane) or highly polar, protic solvents (like water).[6][7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[8] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade or higher)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., ~20-50 mg, ensuring solid remains after equilibration) to a tared 20 mL scintillation vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (25°C) and moderate speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow undissolved solids to settle. This minimizes clogging of the syringe filter.

-

Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm solvent-compatible syringe filter and dispense the filtrate into a clean, labeled vial. This step is crucial to remove any microscopic undissolved particles that would falsely elevate the measured concentration.[9]

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the solvent being tested.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using HPLC or UV-Vis to generate a standard curve (Absorbance or Peak Area vs. Concentration).

-

Dilute the filtered sample solution as necessary to fall within the linear range of the standard curve and analyze it using the same method.

-

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility.

Solubility Data and Interpretation

The following table summarizes the illustrative solubility data for this compound across a spectrum of organic solvents, ordered by increasing relative polarity.

| Solvent | Type | Relative Polarity | Solubility (mg/mL) at 25°C | Solubility (M) at 25°C |

| n-Hexane | Nonpolar | 0.009 | < 0.1 | < 0.0004 |

| Toluene | Nonpolar (Aromatic) | 0.099 | 5.2 | 0.020 |

| Diethyl Ether | Polar Aprotic | 0.117 | 15.8 | 0.060 |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | > 200 | > 0.760 |

| Acetone | Polar Aprotic | 0.355 | 110.5 | 0.420 |

| Ethyl Acetate | Polar Aprotic | 0.228 | 95.1 | 0.362 |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 81.5 | 0.310 |

| Isopropanol (IPA) | Polar Protic | 0.546 | 45.2 | 0.172 |

| Ethanol | Polar Protic | 0.654 | 33.7 | 0.128 |

| Methanol | Polar Protic | 0.762 | 28.9 | 0.110 |

Note: The quantitative data presented is illustrative, based on the physicochemical properties of the molecule, and serves to guide researchers. Actual experimental validation is required.

Interpretation of Results:

The data aligns with the "like dissolves like" principle.[7]

-

Low Solubility in Nonpolar Solvents: As expected, solubility in the nonpolar alkane n-hexane is negligible. The molecule's polar groups (pyridine nitrogen, ester) prevent effective solvation by the nonpolar solvent molecules.

-

Peak Solubility in Moderately Polar Aprotic Solvents: The highest solubility is observed in dichloromethane (DCM). Solvents like DCM, acetone, and ethyl acetate are excellent at solvating this compound because their polarity is sufficient to interact with the ester and pyridine moieties, while their overall character can accommodate the less polar parts of the molecule, including the iodinated phenyl ring.

-

Decreased Solubility in Polar Protic Solvents: As we move to polar protic solvents like alcohols, the solubility decreases. While these solvents can hydrogen-bond with the solute, they have very strong solvent-solvent hydrogen bonding networks (e.g., methanol-methanol interactions). The energy cost to break these strong solvent-solvent interactions to create a cavity for the moderately polar, somewhat bulky solute molecule is significant, leading to lower overall solubility compared to the aprotic systems.

Caption: Relationship between solvent polarity and predicted solubility.

Conclusion and Implications for Drug Development

This comprehensive guide establishes a foundational understanding of the solubility of this compound. The exceptionally high solubility in solvents like dichloromethane is highly advantageous for synthetic chemistry, facilitating reaction conditions and purification via chromatography. The moderate-to-high solubility in other common solvents like ethyl acetate and acetone provides flexibility for various laboratory processes.

For drug development, the moderate solubility in polar protic solvents like ethanol and isopropanol is a promising starting point. While aqueous solubility remains a key parameter to be determined, this organic solvent profile suggests that with appropriate formulation strategies, such as the use of co-solvents or amorphous solid dispersions, achieving adequate solubility for preclinical studies is a viable goal. This early, comprehensive solubility data empowers researchers to make informed decisions, mitigating risks and accelerating the path from discovery to development.[4]

References

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Advent of the Halopyridine Scaffold: A Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Halogenated Pyridine Ring

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, embedded in the architecture of numerous pharmaceuticals and bioactive molecules. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding interactions. This guide provides a comprehensive exploration of the discovery and historical evolution of halopyridine synthesis, tracing the journey from early, often harsh, methodologies to the sophisticated and highly selective strategies employed today. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key synthetic routes.

Part 1: The Foundational Pillars - Early Strategies for Pyridine Halogenation

The initial forays into halopyridine synthesis were characterized by direct, often forceful, methods that contended with the inherent electron-deficient nature of the pyridine ring. This electron deficiency deactivates the ring towards electrophilic attack, necessitating aggressive reaction conditions.[1]

Direct Electrophilic Aromatic Substitution (SEAr): A Battle Against Electronic Deactivation

Direct halogenation of pyridine via electrophilic aromatic substitution (SEAr) is challenging due to the electron-withdrawing effect of the nitrogen atom.[1] This deactivation makes the pyridine ring significantly less reactive than benzene and favors substitution at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is disfavored as it leads to a destabilizing positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate.[2][3]

Historically, these reactions required high temperatures and the use of Lewis or Brønsted acids as catalysts.[3] For instance, the bromination of pyridine often requires heating with bromine in the presence of a catalyst like iron(III) bromide.[4] These forceful conditions often lead to a mixture of polyhalogenated products and are generally low-yielding.[5]

Mechanism of Electrophilic Halogenation at C-3

The preference for C-3 halogenation is a direct consequence of the stability of the intermediate carbocation (sigma complex).

Caption: Electrophilic attack at C-3 avoids placing a positive charge on the nitrogen.

The Chichibabin-Sandmeyer Sequence: An Indirect but Effective Route

A more controlled and versatile early approach to halopyridines involved a two-step sequence starting with the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914. This reaction introduces an amino group at the 2-position of pyridine by treatment with sodium amide (NaNH₂).[6] The resulting 2-aminopyridine can then be converted to a halopyridine via the Sandmeyer reaction.[7]

The Sandmeyer reaction proceeds through the diazotization of the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) halide to yield the corresponding halopyridine.[6][7] This sequence provided a reliable method for accessing 2-halopyridines, which were difficult to obtain through direct halogenation.

The Chichibabin-Sandmeyer Workflow

Caption: A classic two-step route to 2-halopyridines.

Experimental Protocol: Sandmeyer Chlorination of 2-Aminopyridine

This protocol is a representative example of the Sandmeyer reaction for the synthesis of 2-chloropyridine.

-

Diazotization: In a flask equipped with a stirrer and a thermometer, dissolve 2-aminopyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of >8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude 2-chloropyridine by distillation.

Part 2: The Modern Era - Strategies for Enhanced Selectivity and Milder Conditions

The demand for structurally diverse and complex halopyridines in drug discovery spurred the development of more sophisticated and selective synthetic methods. These modern approaches offer greater control over regioselectivity and are often conducted under milder conditions, tolerating a wider range of functional groups.

Leveraging Pyridine N-Oxides: Activating the Ring for Nucleophilic Attack

The oxidation of the pyridine nitrogen to form a pyridine N-oxide dramatically alters the reactivity of the ring. The N-oxide group is strongly activating towards both electrophilic and nucleophilic substitution. For halogenation, the key transformation involves reaction with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce a halogen atom, primarily at the 2- and 4-positions.[8][9]

The mechanism involves the initial activation of the N-oxide by the electrophilic reagent, followed by nucleophilic attack of the halide ion at the 2- or 4-position. Subsequent elimination leads to the formation of the halopyridine.[10] This method is particularly valuable for the synthesis of 2-chloro- and 4-chloropyridines.[8][11]

Mechanism of 2-Chlorination of Pyridine N-Oxide with POCl₃

Caption: Activation of the N-oxide facilitates nucleophilic chlorination.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [11]

-

Reaction Setup: In a reaction flask, place pyridine N-oxide.

-

Add a solvent such as dichloromethane, followed by oxalyl chloride and triethylamine, while stirring under controlled temperature conditions (e.g., 5-10 °C).[11]

-

Allow the reaction to proceed for a specified time (e.g., 1-1.5 hours).[11]

-

Purification: Transfer the reaction mixture to a distillation apparatus.

-

Perform vacuum distillation to remove the solvent and other volatile components.

-

Increase the temperature and continue the vacuum distillation to isolate the 2-chloropyridine product.[11]

The Rise of Catalytic C-H Functionalization: A Paradigm Shift in Synthesis